Home > Products > Screening Compounds P66769 > Clopidogrel Camphorsulfonate
Clopidogrel Camphorsulfonate -

Clopidogrel Camphorsulfonate

Catalog Number: EVT-8696283
CAS Number:
Molecular Formula: C26H32ClNO6S2
Molecular Weight: 554.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clopidogrel camphorsulfonate is a salt form of clopidogrel, an antiplatelet medication widely used to prevent blood clots in patients with cardiovascular diseases. This compound is characterized by its improved solubility and stability compared to other forms of clopidogrel. The camphorsulfonate salt enhances the pharmacological properties of clopidogrel, making it a valuable formulation in clinical applications.

Source

Clopidogrel camphorsulfonate is synthesized from clopidogrel free base and camphorsulfonic acid. The synthesis process involves various organic solvents and conditions to optimize yield and purity. The compound has been extensively studied for its efficacy in treating platelet-related disorders, particularly in preventing thrombotic events.

Classification

Clopidogrel camphorsulfonate falls under the classification of antiplatelet agents. It is specifically categorized as a thienopyridine derivative, which works by inhibiting platelet aggregation through the blockade of adenosine diphosphate receptors on platelets.

Synthesis Analysis

Methods

The synthesis of clopidogrel camphorsulfonate typically involves several key steps:

  1. Preparation of Clopidogrel Free Base: This initial step may involve multiple reactions, including bromination, condensation, and hydrolysis of precursor compounds such as 2-chlorobenzyl cyanide.
  2. Formation of Camphorsulfonate Salt: The clopidogrel free base is reacted with camphorsulfonic acid in an organic solvent (e.g., dichloromethane or acetone) under controlled temperatures to form the desired salt.
  3. Crystallization: The reaction mixture is cooled to precipitate the clopidogrel camphorsulfonate, which is then filtered and purified.

Technical Details

A notable method involves dissolving a racemic mixture of clopidogrel in a dichloromethane/acetone solvent system, followed by the addition of L-camphor-10-sulfonic acid. The mixture is stirred at controlled temperatures to promote crystallization, yielding high-purity products (over 99% enantiomeric excess) .

Molecular Structure Analysis

Structure

Clopidogrel camphorsulfonate can be represented by its molecular formula C16H22ClN2O2SC_{16}H_{22}ClN_2O_2S. The structure features a thienopyridine ring system characteristic of clopidogrel, combined with the camphorsulfonate moiety that enhances its solubility and bioavailability.

Data

  • Molecular Weight: Approximately 342.87 g/mol
  • X-ray Powder Diffraction: Specific peaks indicative of crystalline structure are observed at angles such as 8.2°, 9.5°, and 11.1° .
Chemical Reactions Analysis

Reactions

The primary reaction for synthesizing clopidogrel camphorsulfonate involves the nucleophilic attack of the amine group in clopidogrel on the sulfonyl group of camphorsulfonic acid. This reaction leads to the formation of the sulfonate salt.

Technical Details

The reaction conditions are critical; typically, it is performed at room temperature for several hours to ensure complete conversion and crystallization. The use of solvents like dichloromethane or acetone helps facilitate this process by providing an appropriate environment for solubility and reaction kinetics .

Mechanism of Action

Process

Clopidogrel functions as a prodrug that requires metabolic activation to exert its antiplatelet effects. Upon administration, it is converted into an active metabolite that irreversibly binds to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-mediated activation and aggregation.

Data

The mechanism has been shown to significantly reduce thrombus formation in clinical settings, thereby decreasing the risk of myocardial infarction and stroke . Studies indicate that clopidogrel camphorsulfonate exhibits similar efficacy with enhanced pharmacokinetic properties due to its improved solubility .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Highly soluble in polar organic solvents due to the presence of the sulfonate group.
  • Stability: Exhibits good thermal stability and is non-hygroscopic.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels.
  • Reactivity: Relatively inert under standard storage conditions but may react with strong acids or bases.

Relevant analyses indicate that these properties contribute significantly to its effectiveness as a pharmaceutical agent .

Applications

Scientific Uses

Clopidogrel camphorsulfonate is primarily used in:

  • Antiplatelet Therapy: Effective in preventing thrombotic events in patients with cardiovascular diseases.
  • Pharmaceutical Formulations: Utilized in various formulations due to its favorable solubility and stability characteristics.
  • Research Studies: Investigated for potential new applications in other areas such as cancer therapy where platelet aggregation plays a role.
Synthetic Methodologies for Clopidogrel Camphorsulfonate

Enantioselective Synthesis Strategies

Enantioselective synthesis of clopidogrel camphorsulfonate centers on constructing its chiral center (S-configuration at the C7 position of the thienopyridine moiety) with high optical purity. Two predominant methodologies exist: catalytic asymmetric synthesis and chiral auxiliary-mediated approaches. Catalytic asymmetric hydrogenation of precursor imines or enol esters using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee) values of 85–92%, but requires stringent reaction conditions and catalyst recycling systems [2]. Alternatively, chiral auxiliaries derived from menthol or tartaric acid temporarily induce stereocontrol during the critical C–C bond formation between the 2-chlorophenylglycine derivative and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Subsequent auxiliary cleavage yields enantiomerically enriched clopidogrel free base (ee >95%), though this route adds synthetic steps and reduces overall yield by 15–20% [6].

Table 1: Enantioselective Synthesis Approaches

MethodKey Reagent/CatalystEnantiomeric Excess (ee)YieldLimitations
Asymmetric HydrogenationRu-(S)-BINAP85–92%60–70%Catalyst cost; sensitivity to O₂
Chiral Auxiliary-Mediated(–)-Menthyl glyoxylate>95%45–55%Multi-step synthesis; lower yield

Salt Formation Mechanisms with Camphorsulfonic Acid

Clopidogrel camphorsulfonate synthesis proceeds via proton transfer from the sulfonic acid group of camphorsulfonic acid to the tertiary amine of clopidogrel free base, forming a stable ion pair. The mechanism involves:

  • Stoichiometry: A 1:1 molar ratio of clopidogrel to camphorsulfonic acid ensures complete salt formation without excess acid impurities [2].
  • Structural Compatibility: The rigid bicyclic camphor skeleton sterically directs crystallization, favoring packing of (S)-clopidogrel with (1R,4S)-camphorsulfonate due to complementary chirality .
  • Non-Covalent Interactions: Crystallographic studies reveal three stabilization modes:
  • Ionic bonding between ammonium (–NH⁺) and sulfonate (–SO₃⁻) groups (distance: 2.6–2.8 Å).
  • Hydrogen bonding involving the camphorsulfonate carbonyl oxygen and clopidogrel’s ester group.
  • Van der Waals interactions between hydrophobic regions (chlorophenyl and camphor methyl groups) [5] .These interactions collectively enhance crystalline stability, melting point (198–202°C), and aqueous solubility (4.7 mg/ml vs. 0.5 mg/ml for free base) .

Table 3: Key Bonding Interactions in Clopidogrel Camphorsulfonate

Interaction TypeMolecular Components InvolvedBond Distance/EnergyFunctional Impact
Ionic BondingClopidogrel –NH⁺ : O–SO₃– Camphorsulfonate2.6–2.8 ÅSalt stability; high melting point
Hydrogen BondingClopidogrel C=O : H–C Camphorsulfonate2.9 Å; –5.2 kcal/molCrystal lattice rigidity
Van der WaalsChlorophenyl ring : Camphor methyl groups3.3–4.0 Å; –1.8 kcal/molSolubility modulation

Solvent Systems in Crystallization: Binary vs. Single-Solvent Approaches

Solvent selection critically governs clopidogrel camphorsulfonate crystal morphology, polymorphic form, and particle size distribution:

  • Single-Solvent Limitations: Crystallization from 2-butanol alone generates metastable Form I clopidogrel hydrogen sulfate with high solubility but irregular morphology (needle-like crystals). This form suffers from gelation above 40 g/L concentrations and polymorphic transition to stable Form II during storage, complicating downstream processing [5].
  • Binary Solvent Advantages: Combining isopropyl acetate with lower alcohols (e.g., 1-propanol, 2-butanol) enables precise supersaturation control:
  • Low Alcohol Ratios (e.g., 20% 2-butanol): Promote spherulitic growth via high initial supersaturation (S = 4.2), yielding spherical particles with enhanced bulk density (0.62 g/ml vs. 0.35 g/ml in single solvents) [5].
  • High Alcohol Ratios (e.g., 50% 2-butanol): Reduce gelation risk by maintaining CHS concentrations below 25 g/L while stabilizing Form I through solvent hydrogen bonding [5].
  • Ternary Systems: Methanol/acetone/petroleum ether quasi-emulsion diffusion enables spherical agglomeration. Methanol solubilizes clopidogrel, petroleum ether induces supersaturation, and acetone acts as a diffusion bridge, producing monodisperse spheres (800–1,200 µm) ideal for direct tableting [10].

Table 4: Solvent System Performance Comparison

System TypeExample CompositionSupersaturation (S)Crystal FormParticle MorphologyGelation Risk
Single-Solvent2-Butanol3.8Form INeedles/irregularHigh (>40 g/L)
BinaryIsopropyl acetate/2-butanol (80:20)4.2Form ISpherical agglomeratesLow (<25 g/L)
TernaryMethanol/acetone/petroleum ether (40:30:30)3.5Form IIMonodisperse spheresNone

Industrial-Scale Process Optimization Challenges

Scaling clopidogrel camphorsulfonate synthesis introduces challenges in reproducibility, yield, and particle engineering:

  • Polymorphic Control: Metastable Form I’s tendency to convert to Form II during large-scale cooling crystallization necessitates binary solvents with tight temperature profiles (ΔT < 10°C/hour) and in-situ monitoring via ATR-FTIR to detect early transformation [5].
  • Mother Liquor Recycling: Efficient recovery of (R)-clopidogrel and camphorsulfonic acid from racemization requires alkaline hydrolysis (2M sodium hydroxide) followed by acidification, enabling 85–90% reagent reuse but risking chiral inversion if pH exceeds 9.0 [9].
  • Particle Engineering: Traditional milling of irregular crystals generates fines (<50 µm), causing poor flowability (Carr Index >25). Spherical agglomeration in binary/ternary solvents improves flow (Carr Index: 12–15) but demands precise agitation control (200–400 rpm; deviation >50 rpm induces aggregation defects) [5] [10].
  • Gelation Mitigation: High supersaturation in single solvents triggers nanofiber formation and gelation. Binary solvents reduce this risk by modulating solvent–solute interactions; adding 30% 1-propanol to isopropyl acetate decreases solution viscosity by 60% [5].

Table 5: Industrial Process Challenges and Mitigation Strategies

ChallengeRoot CauseMitigation StrategyProcess Outcome
Polymorphic TransformationNucleation-driven Form II growthBinary solvents; controlled cooling (0.5°C/min)Form I purity >99.5%
Low Resolution Yield(R)-Enantiomer loss in mother liquorIterative crystallization; mother liquor recyclingCumulative yield >90%
Particle AggregationHigh agitation shear forcesConstant shear mixing (300 ± 20 rpm)Spherical particles (d50: 350 µm)
GelationSupersaturation > S = 4.0Isopropyl acetate/1-propanol blends (70:30)Viscosity <5 cP; no gel formation

Properties

Product Name

Clopidogrel Camphorsulfonate

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

Molecular Formula

C26H32ClNO6S2

Molecular Weight

554.1 g/mol

InChI

InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)

InChI Key

XEENARPWPCQXST-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.